2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Description
The compound 2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide (hereafter referred to as the target compound) is a synthetic molecule featuring a hybrid structure of indole and quinoline moieties linked via a 2-oxoacetyl bridge. The indole nitrogen is substituted with an N,N-diethylacetamide group.
Properties
IUPAC Name |
2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-3-26(4-2)23(29)17-27-16-20(19-12-6-8-14-22(19)27)24(30)25(31)28-15-9-11-18-10-5-7-13-21(18)28/h5-8,10,12-14,16H,3-4,9,11,15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUASIHPUGPJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that dihydroquinolinone derivatives have potent antiproliferative and antitumor activities against a variety of cancer cell lines.
Mode of Action
It has been found that inhibition of p38 map kinase can cause cytotoxic activities by dihydroquinolinone compounds. This suggests that the compound may interact with its targets, possibly causing changes in their function, leading to cytotoxic effects.
Biochemical Pathways
The inhibition of p38 map kinase suggests that it may affect pathways related to cell proliferation and survival.
Result of Action
The compound exhibits weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains. This suggests that the compound’s action results in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
a) N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides
- Structure: These derivatives (e.g., compounds 5a–y in ) replace the quinoline moiety with adamantane, a bulky tricyclic hydrocarbon. The indole is substituted at position 3 with the 2-oxoacetyl-adamantane group, while the N-substituent varies (e.g., aryl or alkyl amines).
- Key Differences: Adamantane confers high lipophilicity, enhancing blood-brain barrier penetration compared to the quinoline-based target compound . The indole substitution position (C3 vs.
- Synthesis : Similar to the target compound, these analogs are synthesized via oxalyl chloride-mediated formation of 2-oxoacetyl chloride intermediates, followed by amide coupling .
b) N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
- Structure : Features a 3,4-dimethoxyphenethyl group on the acetamide nitrogen and a 2-oxoacetyl-linked indole at position 3 .
- Key Differences: The dimethoxyphenyl group introduces electron-rich aromaticity, which may enhance π-π stacking interactions absent in the target compound.
c) N-Diethylaminomethyl-2-oxoindole Derivatives
- Structure: Includes a diethylaminomethyl group on the indole nitrogen and a 2-oxoindole core, synthesized via Mannich reactions .
- Key Differences: The diethylamino group is directly attached to the indole nitrogen, unlike the acetamide linkage in the target compound, which may alter solubility and metabolic stability. These derivatives are reported to exist as single isomers in solution, suggesting conformational rigidity compared to the target compound .
Pharmacologically Relevant Analogs
a) Carbamate Derivatives with Quinoline Moieties
- Structure: A compound from , tert-butyl N-[(2S)-1-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]carbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate, shares the 3,4-dihydroquinoline and indole motifs.
- Functional Insight: This analog was evaluated as a cathepsin L inhibitor, demonstrating antiviral activity against SARS and Ebola pseudotype viruses . The target compound’s quinoline-indole scaffold may similarly interact with protease active sites.
b) 2-(1,3-Dioxoisoindol-2-yl)-N-ethylacetamide
- Structure : Features an isoindole-1,3-dione ring linked to N-ethylacetamide .
- Key Differences: The isoindole-dione system is structurally distinct from the indole-quinoline framework but shares the acetamide substituent. This compound’s higher polarity (due to the dione group) may reduce cell membrane permeability compared to the target compound .
Common Strategies
- Oxoacetyl Chloride Intermediates : Both the target compound and adamantane-based analogs () utilize oxalyl chloride to form reactive intermediates for amide coupling .
- Amide Bond Formation : The N,N-diethylacetamide group in the target compound is introduced via nucleophilic substitution, similar to methods in and .
Unique Approaches
- Quinoxaline Derivatives: and highlight alternative routes using thioureas or hydrogen peroxide oxidation, which are less relevant to the target compound’s synthesis but underscore the diversity of indole-based chemistries .
Comparative Data Table
Research Implications and Gaps
- Structural Activity Relationships (SAR): The quinoline moiety in the target compound may enhance binding to hydrophobic enzyme pockets, while the diethylacetamide group could improve metabolic stability over methyl or ethyl analogs.
- Pharmacological Data: Limited evidence exists for the target compound’s biological activity. Comparative studies with ’s antiviral analogs are warranted.
- Synthetic Optimization : Methods from and could be adapted to scale up production or introduce diversity in the N-substituents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Oxidation : Hydrogen peroxide oxidation of intermediates like 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid to form key intermediates .
- Coupling Reactions : Use of N,N′-carbonyldiimidazole (CDI) to activate carboxylic acids for amide bond formation with chloroacetamide derivatives .
- Functionalization : Introduction of the indole and quinoline moieties via nucleophilic substitution or condensation reactions .
- Critical Conditions : Solvent choice (e.g., DMF, THF), temperature control (40–80°C), and catalysts (e.g., sodium hydroxide) significantly impact yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Nuclear Magnetic Resonance (NMR) for confirming proton environments and stereochemistry , Infrared (IR) spectroscopy for functional group identification (e.g., carbonyl peaks at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Chromatography : HPLC or GC with UV/Vis detection to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What strategies are recommended for optimizing synthetic yield while minimizing side products?
- Methodological Answer :
- Step-wise Purification : Use column chromatography after each synthetic step to isolate intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps, while non-polar solvents (e.g., dichloromethane) improve crystallization .
- Catalyst Screening : Test bases like K₂CO₃ or Et₃N to accelerate amide bond formation .
- Reaction Monitoring : TLC or in-situ IR to track progress and terminate reactions at optimal conversion .
Q. How should contradictory bioactivity data between studies be systematically analyzed?
- Methodological Answer :
- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell lines, dosage, exposure time) to isolate variables .
- Structural Validation : Confirm compound identity and purity across studies to rule out batch variability .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess significance of reported IC₅₀ or EC₅₀ values .
- Mechanistic Studies : Probe target engagement (e.g., enzyme inhibition assays) to validate hypothesized modes of action .
Q. What computational approaches can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with receptors (e.g., quinoline-binding enzymes) .
- QSAR Modeling : Develop quantitative structure-activity relationships to correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with activity .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize synthetic targets .
Q. What are the challenges in modifying this compound’s structure to enhance aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Functional Group Addition : Introduce polar groups (e.g., -OH, -SO₃H) on the quinoline or acetamide moieties .
- Prodrug Strategies : Synthesize phosphate or glycoside derivatives for improved solubility and controlled release .
- Salt Formation : Explore hydrochloride or sodium salts while monitoring stability via accelerated degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
